molecular formula C8H10N2O2S B1521023 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 40440-23-1

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No. B1521023
CAS RN: 40440-23-1
M. Wt: 198.24 g/mol
InChI Key: IQWIUYPFUVLKHL-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, also known as 2-aminothiazole-4-carboxylic acid (ATCA) is an important organic compound used in various scientific research applications. It is a derivative of benzothiazole, a heterocyclic aromatic compound with a sulfur atom in its ring structure. ATCA is a white crystalline solid with a melting point of 154-155°C. It is soluble in water and ethanol, and has a strong acidic character.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that derivatives of this compound can be synthesized and have potential biological activities. For example, the synthesis of N-substituted-3-chloro-2-azetidinones using 2-aminobenzothiazole-6-carboxylic acid has led to compounds with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. None of the compounds were active against the fungal species tested in this study (Chavan & Pai, 2007).

Antimicrobial Activity

Another study focused on the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles, which resulted in compounds with variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiallergic Activity

Compounds derived from this chemical structure have also been investigated for their antiallergic activity. Specifically, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines synthesized from 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes exhibited antiallergic activity in a rat test, with some derivatives showing potency significantly higher than that of disodium cromoglycate (Nohara et al., 1985).

Methodological Advances in Synthesis

Further, methodological advancements have been made in the synthesis of benzothiazoles from carboxylic acids, including those with hydroxyl and amino substituents, under mild conditions, which highlights the versatility and potential of these compounds in various applications (Meghdadi, Amirnasr, & Ford, 2012).

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h4H,1-3H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWIUYPFUVLKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197494
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

CAS RN

40440-23-1
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40440-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Reactant of Route 6
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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